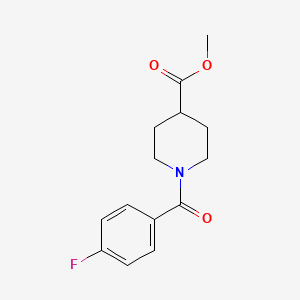
methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate, also known as MPFC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and is synthesized through a multi-step process involving various reagents and solvents.
作用机制
The exact mechanism of action of methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating anxiety and mood. This compound is thought to enhance GABAergic neurotransmission, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase GABA levels in the brain, reduce glutamate levels, and increase the expression of neurotrophic factors such as BDNF. Additionally, this compound has been shown to have anti-inflammatory effects and may protect against oxidative stress.
实验室实验的优点和局限性
Methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high potency and selectivity for the GABAergic system. However, its limited solubility in aqueous solutions can make it challenging to work with in certain experiments. Additionally, the multi-step synthesis process and relatively low yield can make it expensive and time-consuming to produce.
未来方向
There are several potential future directions for research on methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods could make this compound more accessible for research and potential therapeutic applications.
Conclusion
This compound is a promising compound with potential therapeutic applications in the field of neuroscience. Its anxiolytic and antidepressant effects, as well as its potential as a cognitive enhancer, make it a promising candidate for further research. While there are challenges associated with its synthesis and solubility, continued research could lead to new insights into its mechanism of action and potential therapeutic applications.
合成方法
The synthesis of methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate involves a multi-step process that begins with the reaction of 4-fluorobenzoyl chloride with piperidine to form 1-(4-fluorobenzoyl)-4-piperidone. This intermediate is then reacted with methyl chloroformate to yield this compound. The synthesis process requires the use of various reagents and solvents, including triethylamine, dichloromethane, and diethyl ether. The yield of this compound is typically around 60-70% and can be purified through recrystallization.
科学研究应用
Methyl 1-(4-fluorobenzoyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression. Additionally, this compound has been studied for its potential as a cognitive enhancer, with some studies showing improved memory and learning in animal models.
属性
IUPAC Name |
methyl 1-(4-fluorobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)11-6-8-16(9-7-11)13(17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVSEIUQWRRACX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
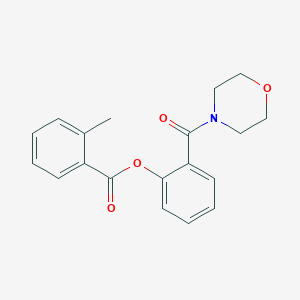
![3-[(2-chlorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5848463.png)
![2-(4-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5848467.png)



![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5848501.png)

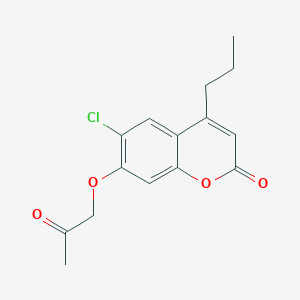
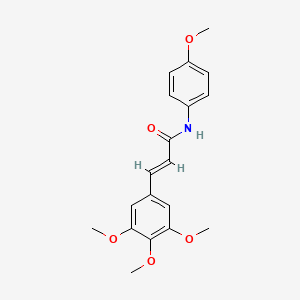
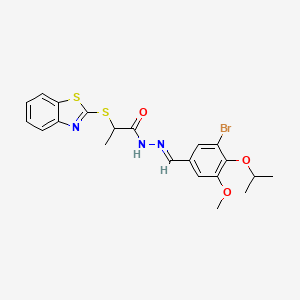
![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

